molecular formula C13H20N2O B2473739 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol CAS No. 1249806-18-5

2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol

Cat. No.: B2473739
CAS No.: 1249806-18-5
M. Wt: 220.316
InChI Key: GNJZXQZDIAPBEM-UHFFFAOYSA-N
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Description

2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol ( 1249806-18-5) is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This molecule features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with a pyridinylmethyl group and an ethanol functional group . The presence of both piperidine and pyridine rings, along with a flexible ethanol chain, makes this compound a valuable intermediate for chemical synthesis and drug discovery efforts. Piperidine derivatives are of significant interest in modern chemical science due to their prevalence in natural products and pharmaceuticals, often serving as key building blocks for creating complex, stereochemically rich molecules . The specific three-dimensional structure and the potential for molecular interactions offered by this compound make it a candidate for further investigation in various research applications, including as a precursor in the synthesis of more complex chemical entities or in the development of novel materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References: 1. BLD Pharmatech, Ltd. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1249806-18-5.html 2. PubChem Lite. (n.d.). This compound. Retrieved from https://pubchemlite.lcsb.uni.lv/compound/62020093 3. Accela Chem. (n.d.). 1249806-18-5 2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]ethan-1-ol. Retrieved from https://accelachem.com/cn/productview goodsid 226337 goodscode SY210519.html

Properties

IUPAC Name

2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-5-1-2-8-15(13)11-12-4-3-7-14-10-12/h3-4,7,10,13,16H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZXQZDIAPBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a piperidine intermediate.

    Introduction of the Ethan-1-ol Group: The ethan-1-ol group is added through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and automated processes are often employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Potential Applications Reference
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol C₁₃H₁₈N₂O Pyridin-3-ylmethyl, ethanol moiety Cholinesterase inhibition?
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol C₁₃H₂₁N₃O Aminomethylpyridin-2-yl Enhanced solubility
1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol C₁₂H₁₈N₂O Pyridin-2-yl, ethyl linker Antiviral agents
(1-Ethylpiperidin-2-yl)methanol C₈H₁₇NO Ethyl substitution, no pyridine Lipophilic scaffold
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol C₁₁H₁₈N₄O₂ Pyridazine, piperazine Enzyme targeting

Biological Activity

2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol, with the CAS number 1249806-18-5, is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyridine moiety, and an ethan-1-ol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C13_{13}H20_{20}N2_{2}O
  • Molecular Weight : 220.31 g/mol
  • SMILES : C1CCN(C(C1)CCO)CC2=CN=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects. The specific mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Similar derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and various diseases .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of harmful bacteria at low concentrations .

Research on Antioxidant Properties

Another research article focused on the synthesis of pyridine derivatives and their antioxidant activities, revealing that specific structural modifications enhance their efficacy as antioxidants . The findings suggest that compounds with a similar scaffold could be further explored for their therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeBiological Activity
1-BenzylpiperidinePiperidine derivativeModerate antibacterial
3-PyridinemethanolPyridine derivativeLow antioxidant activity

The distinct combination of piperidine and pyridine in this compound contributes to its unique biological profile.

Q & A

Q. What precautions are critical when handling this compound in vitro?

  • Methodological Answer : Adhere to NIH Guidelines :
  • Use fume hoods for powder handling (particle size <10 µm).
  • Avoid DMSO stock solutions >10 mM (risk of cellular osmotic shock).
  • Validate purity (>95% via HPLC) to reduce off-target effects .

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